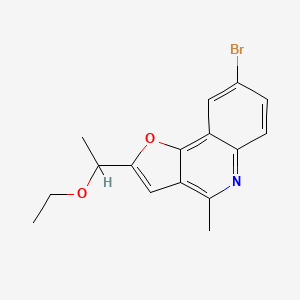
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines. This compound is characterized by the presence of a bromine atom at the 8th position, an ethoxyethyl group at the 2nd position, and a methyl group at the 4th position on the furoquinoline ring. The molecular formula of this compound is C16H16BrNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furoquinoline Core: The initial step involves the formation of the furoquinoline core through a cyclization reaction. This can be achieved by reacting a suitable quinoline derivative with a furan derivative under acidic or basic conditions.
Bromination: The next step involves the bromination of the furoquinoline core at the 8th position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.
Introduction of the Ethoxyethyl Group: The final step involves the introduction of the ethoxyethyl group at the 2nd position. This can be achieved through an alkylation reaction using an ethoxyethyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced derivatives of the furoquinoline core.
Substitution: Substituted furoquinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function, leading to changes in gene expression or replication.
Modulating Receptors: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
8-Bromo-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline can be compared with other similar compounds, such as:
8-Bromo-2-(1-methoxyethyl)-4-methylfuro(3,2-c)quinoline: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
8-Bromo-2-(1-ethoxyethyl)-4-ethylfuro(3,2-c)quinoline: Similar structure but with an ethyl group instead of a methyl group at the 4th position.
8-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline: Similar structure but with a chlorine atom instead of a bromine atom at the 8th position.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
CAS No. |
88654-67-5 |
|---|---|
Molecular Formula |
C16H16BrNO2 |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
8-bromo-2-(1-ethoxyethyl)-4-methylfuro[3,2-c]quinoline |
InChI |
InChI=1S/C16H16BrNO2/c1-4-19-10(3)15-8-12-9(2)18-14-6-5-11(17)7-13(14)16(12)20-15/h5-8,10H,4H2,1-3H3 |
InChI Key |
OHPXQTWGKLZREH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


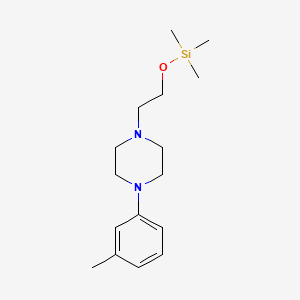
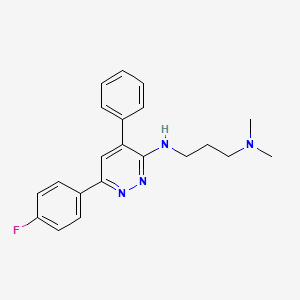
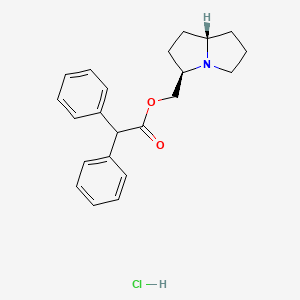

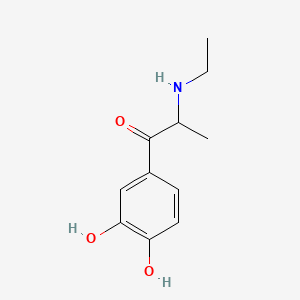
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
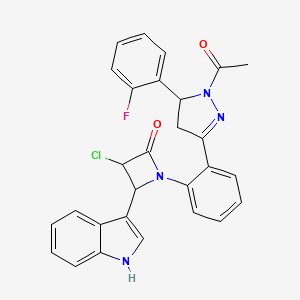
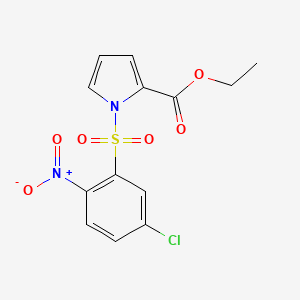

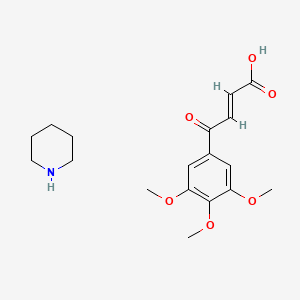
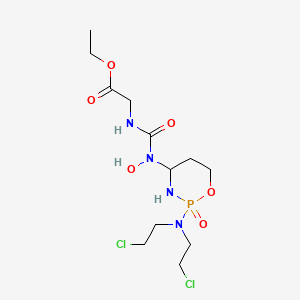

![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)

